diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate
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Overview
Description
Diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate is an organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a naphthylsulfonyl group attached to an isophthalate core, which is further esterified with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate typically involves a multi-step process. One common method starts with the preparation of 5-aminoisophthalic acid, which is then esterified to form diethyl 5-aminoisophthalate. This intermediate undergoes a sulfonylation reaction with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ester groups can be hydrolyzed to carboxylic acids, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfides.
Substitution: Formation of 5-[(2-naphthylsulfonyl)amino]isophthalic acid.
Scientific Research Applications
Diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their growth inhibition. The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-aminoisophthalate: Lacks the naphthylsulfonyl group, making it less versatile in certain applications.
Dimethyl 5-aminoisophthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility
Uniqueness
Diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate is unique due to the presence of both the naphthylsulfonyl and diethyl ester groups. This combination imparts specific chemical properties, such as increased lipophilicity and the ability to participate in a wider range of chemical reactions. Its structural features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
diethyl 5-(naphthalen-2-ylsulfonylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-3-28-21(24)17-11-18(22(25)29-4-2)13-19(12-17)23-30(26,27)20-10-9-15-7-5-6-8-16(15)14-20/h5-14,23H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJGETFDNACEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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